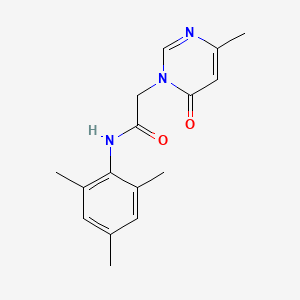
N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound, also known as MPA-NM, is a derivative of acetamide and has been synthesized using various methods.
Scientific Research Applications
1. Antifolate and Antitumor Activity
Pyrimidine derivatives have been investigated for their antifolate and antitumor properties. The design and synthesis of compounds with pyrimidine rings aim to explore their inhibitory effects on enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in the synthesis of DNA and RNA. Such compounds have shown potential in inhibiting the growth of tumor cells in culture, indicating their potential as antitumor agents (Gangjee et al., 2000).
2. Dual Inhibition of TS and DHFR
Some pyrimidine derivatives are designed as dual inhibitors of TS and DHFR, providing a multifaceted approach to combat cancer. These compounds aim to interfere with both purine and pyrimidine nucleotide biosynthesis, making them effective against a broad spectrum of tumor cell lines. This dual inhibitory activity enhances their potential as antitumor agents, offering an advantage over compounds that target a single enzyme (Gangjee et al., 2009).
3. Antimicrobial Activity
Pyrimidinone derivatives have also been explored for their antimicrobial properties. The synthesis of new compounds with pyrimidine rings aims to develop effective antibacterial and antifungal agents. These compounds are tested against various microorganisms to evaluate their potential as antimicrobial agents, with some showing good activity comparable to established drugs like streptomycin and fusidic acid (Hossan et al., 2012).
4. Oxazolidinone Antibacterial Agents
Compounds with acetamide functional groups, similar to the one present in N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, have been studied as oxazolidinone antibacterial agents. These novel analogs are part of a directed chemical modification program aiming to improve the safety profile and antibacterial spectrum of existing oxazolidinone agents. Their in vitro activities against a variety of bacterial clinical isolates demonstrate their potential as effective antibacterial agents (Zurenko et al., 1996).
properties
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-5-11(2)16(12(3)6-10)18-14(20)8-19-9-17-13(4)7-15(19)21/h5-7,9H,8H2,1-4H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEPRDMWFDITFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC(=CC2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-mesityl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)

![3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2365239.png)
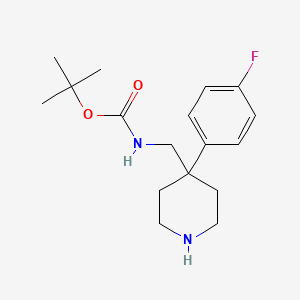
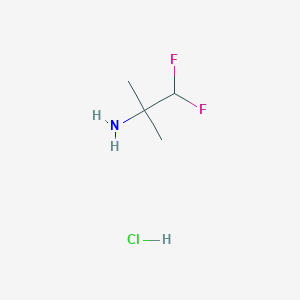
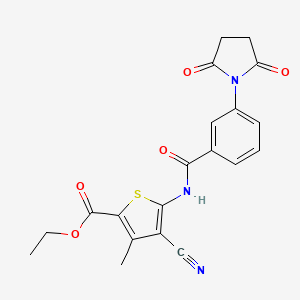
![5-methyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2365245.png)
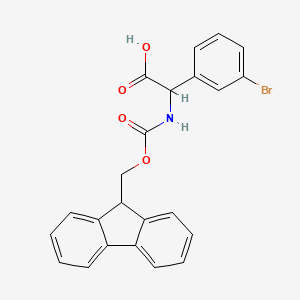
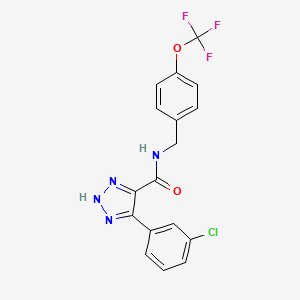
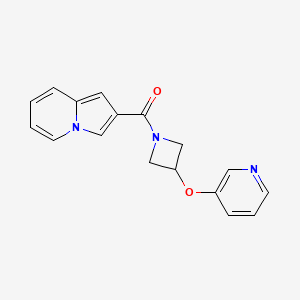
![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)